5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
Description
Properties
IUPAC Name |
5-(chloromethyl)-2,2-dimethyl-3H-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRYIRZASBSPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57899-16-8 | |
| Record name | 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran can be achieved through several methods. One common approach involves the chloromethylation of 2,2-dimethyl-2,3-dihydro-1-benzofuran. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the benzofuran ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of high-pressure reactors and temperature control can improve the selectivity and yield of the desired product.
Chemical Reactions Analysis
Substitution Reactions
The chloromethyl group (-CH2Cl) undergoes nucleophilic substitution reactions with various nucleophiles. Key findings include:
Reagents and Conditions
-
Amines : Reacts with primary amines (e.g., methylamine) in polar aprotic solvents (DMSO, acetonitrile) at 60–80°C to yield amine derivatives .
-
Thiols : Substitution with thiols (e.g., benzyl mercaptan) in the presence of K2CO3 produces thioether derivatives .
-
Azides : Sodium azide (NaN3) in DMF at 50°C generates azido derivatives, which are precursors for click chemistry .
Example Reaction
Table 1: Substitution Reaction Outcomes
| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Methylamine | DMSO | 80 | 85 | |
| Benzylthiol | Acetone | 60 | 78 | |
| NaN3 | DMF | 50 | 92 |
Oxidation Reactions
The dihydrobenzofuran core can undergo oxidation to form fully aromatic benzofuran derivatives.
Key Pathways
-
Peracid Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in CH2Cl2 oxidizes the dihydro ring to a benzofuran system .
-
Metal-Catalyzed Oxidation : MnO2 or CrO3 in acetic acid selectively oxidizes the benzylic C-H bonds .
Table 2: Oxidation Reagents and Yields
| Reagent | Solvent | Prod
Scientific Research Applications
Medicinal Chemistry Applications
5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is investigated for its pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzofuran compounds exhibit significant antibacterial effects against various pathogens. The presence of halogen substituents enhances this activity by disrupting bacterial cell walls .
- Anti-inflammatory Properties : In vitro research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production in macrophages, suggesting its potential in treating inflammatory diseases.
- Anticancer Potential : The compound has been evaluated for its anticancer properties. For instance, benzofuran derivatives have demonstrated activity against cancer cell lines, indicating that modifications in the structure can lead to enhanced therapeutic effects .
Organic Synthesis Applications
In organic synthesis, this compound serves as an important intermediate for developing more complex organic molecules. Specific applications include:
- Building Block for Pharmaceuticals : The compound is utilized as a precursor in synthesizing various biologically active molecules, including potential drug candidates targeting different diseases.
- Synthesis of Agrochemicals : Its unique structure allows it to be used in creating agrochemicals that may enhance crop protection and yield.
Material Science Applications
The compound's distinct properties make it valuable in material science:
- Development of Novel Materials : Research indicates its application in creating materials with specific properties such as fluorescence or conductivity. This can be particularly useful in developing organic semiconductors or liquid crystals .
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
- Antibacterial Activity Study :
-
Anti-inflammatory Mechanism Investigation :
- Research focused on the anti-inflammatory properties of this compound revealed its ability to inhibit cytokine production effectively. This suggests a mechanism where the chloromethyl group interacts with nucleophilic sites within biological molecules.
- Synthesis of Complex Molecules :
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran depends on its specific application. In medicinal chemistry, its biological activity may involve the interaction with cellular targets such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules, thereby modulating their function. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzofuran scaffold is highly modular, with substituents influencing physicochemical properties and biological activity. Key comparisons include:
Substituent Effects
- Halogen Type: 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS 5337-94-0, C₁₀H₁₁BrO, MW 227.10) replaces chlorine with bromine, increasing molecular weight and polarizability. 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (CAS 127264-14-6, C₁₀H₁₁BrO, MW 227.10) features a bromoethyl chain, offering a longer linker for conjugation compared to chloromethyl .
Functional Group Diversity :
- 5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran (CAS N/A, C₁₈H₁₇ClO₃S , MW 348.84) introduces a sulfonyl group, enhancing electron-withdrawing effects and stability. This substituent is associated with antitumor and antimicrobial activities .
- Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS 1187828-95-0, C₁₀H₉BrO₃ , MW 257.09) includes an ester group, improving solubility and metabolic stability .
Steric and Electronic Effects
- 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 155814-22-5, C₉H₆ClFO₂ , MW 200.59) contains a ketone, enabling hydrogen bonding and altering redox properties .
Biological Activity
5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H13ClO
- Molecular Weight : 198.68 g/mol
- CAS Number : 1146290-40-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anti-inflammatory agent.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against Gram-positive bacteria due to their ability to disrupt bacterial cell walls.
Anti-inflammatory Properties
In vitro studies suggest that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential role in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- The chloromethyl group may interact with nucleophilic sites in proteins or nucleic acids.
- The benzofuran structure contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Study 1: Antibacterial Efficacy
A study published in ACS Omega evaluated the antibacterial efficacy of various benzofuran derivatives, including those structurally related to this compound. The results demonstrated that compounds with halogen substitutions exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus as low as 12.5 µg/mL .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation focusing on anti-inflammatory activity, researchers treated RAW264.7 macrophage cells with this compound. The compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, and how do reaction conditions influence efficiency?
- Answer : The compound is synthesized via nucleophilic substitution, often using 2,3-dihydrobenzofuran derivatives and chloromethylating agents. A common method involves reacting dihydrobenzofuran precursors with chloromethyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (60–80°C) to facilitate substitution . Key factors include solvent choice (to stabilize intermediates), base strength (to deprotonate without side reactions), and temperature control (to minimize decomposition). For example, prolonged heating may lead to ring-opening byproducts, necessitating reaction monitoring via TLC or GC-MS .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., chloromethyl protons at δ 4.2–4.5 ppm) and diastereotopic methyl groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 198.64) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. For example, SHELX software is widely used for structure refinement, leveraging data from synchrotron sources for high-resolution analysis .
Q. How can researchers optimize purification to achieve >95% purity for biological assays?
- Answer : Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Recrystallization in ethanol or diethyl ether enhances purity. Analytical HPLC with UV detection (λ = 254 nm) validates purity, while elemental analysis confirms stoichiometry .
Advanced Research Questions
Q. How does the chloromethyl group’s position affect reactivity compared to bromo or methoxy analogs?
- Answer : The chloromethyl group at C5 enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) more readily than methoxy groups. Bromo analogs exhibit similar reactivity but require harsher conditions (e.g., NaI in acetone for Finkelstein reactions). Computational studies (DFT) reveal lower activation barriers for chloromethyl substitution due to Cl’s moderate leaving-group ability compared to Br .
Q. What computational strategies predict reaction pathways or electronic properties?
- Answer :
- DFT Calculations : Gaussian or ORCA software models transition states for substitution reactions. For example, Fukui indices identify nucleophilic/electrophilic sites on the benzofuran ring .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. Polar solvents (e.g., DMF) stabilize charge-separated intermediates, as shown in free-energy profiles .
- Database Tools : PubChem and Reaxys provide thermodynamic data (e.g., ΔG‡ for chloromethylation) to validate computational predictions .
Q. How should researchers resolve contradictions in reported stability data under acidic/basic conditions?
- Answer : Contradictions may arise from varying pH or solvent systems. Design controlled experiments:
- Acidic Conditions : Expose the compound to HCl (0.1–1 M) in THF/water mixtures. Monitor degradation via HPLC; chloromethyl hydrolysis to hydroxyl derivatives is common at pH < 3 .
- Basic Conditions : Treat with NaOH (0.1–1 M) in ethanol. NMR tracks dechlorination or ring-opening. Conflicting data often stem from trace metal catalysts (e.g., Fe³⁺) accelerating decomposition .
Q. What methodologies assess biological activity in medicinal chemistry contexts?
- Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) using MTT assays. IC₅₀ values correlate with substituent electron-withdrawing effects (e.g., chloromethyl enhances cytotoxicity vs. methyl) .
- Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., tubulin). The chloromethyl group’s hydrophobic interactions improve binding affinity compared to unsubstituted analogs .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Studies report yields ranging from 50% to 85% for chloromethylation. Differences arise from solvent purity (anhydrous DMF vs. technical grade) and base selection (K₂CO₃ vs. Et₃N). Triethylamine may cause side reactions with chloromethyl chloride, reducing yield .
- Stability in Protic Solvents : Some studies note rapid decomposition in methanol, while others report stability. Contradictions likely stem from trace acid impurities (e.g., formic acid) in solvents, necessitating Karl Fischer titration for moisture analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
